molecular formula C15H21NO2S B11578768 1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B11578768
M. Wt: 279.4 g/mol
InChI Key: ZJVDPVXKIZPONE-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an ethylthiol reagent reacts with a suitable leaving group on the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, where nucleophiles such as thiols or amines replace the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Thiols, Amines

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Reduced isoquinoline derivatives

    Substitution: Substituted isoquinoline derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and dimethoxy groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline can be compared with other similar compounds to highlight its uniqueness:

    1-(Methylsulfanyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

    6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Lacks the ethylsulfanyl group, which may affect its chemical reactivity and biological activity.

    1-(Ethylsulfanyl)-3,3-dimethyl-3,4-dihydroisoquinoline: Lacks the dimethoxy groups, which may influence its solubility and interaction with molecular targets.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

1-ethylsulfanyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C15H21NO2S/c1-6-19-14-11-8-13(18-5)12(17-4)7-10(11)9-15(2,3)16-14/h7-8H,6,9H2,1-5H3

InChI Key

ZJVDPVXKIZPONE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C

Origin of Product

United States

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